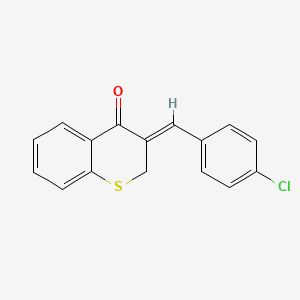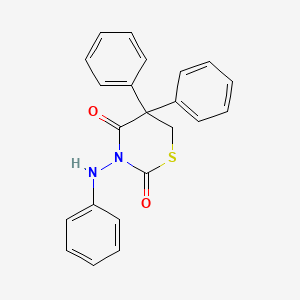
3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione typically involves the reaction of diethyl 2,2-sulfonyldiacetate with aryl or heteroyl aldehydes in the presence of ammonium acetate . This reaction is carried out in water, and the product is formed with high yields (79-91%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thioamides: Used in the synthesis of various heterocyclic compounds and known for their biological activities.
5-Arylazothiazoles: Investigated for their antimicrobial and anticancer properties.
Uniqueness
3-Anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of aniline and thiazinane moieties makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
104689-25-0 |
|---|---|
Formule moléculaire |
C22H18N2O2S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3-anilino-5,5-diphenyl-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C22H18N2O2S/c25-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-27-21(26)24(20)23-19-14-8-3-9-15-19/h1-15,23H,16H2 |
Clé InChI |
YAQRKUZHPBGBHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C(=O)S1)NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
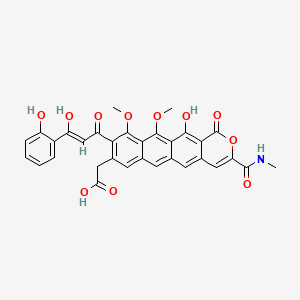
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)

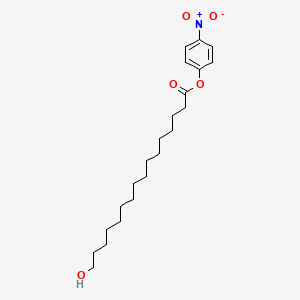
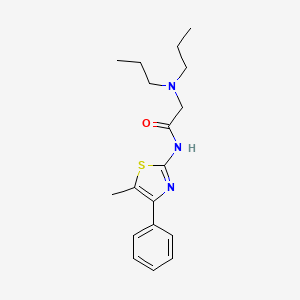
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
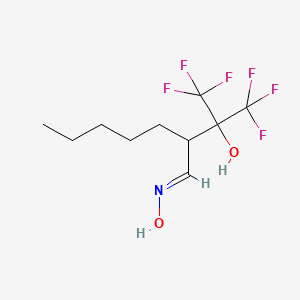
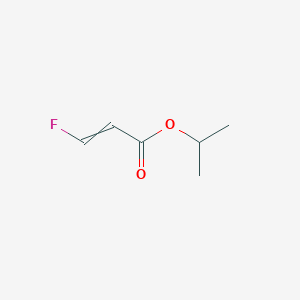
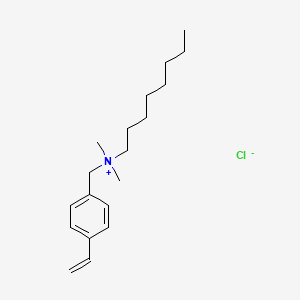
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)

